![molecular formula C13H9NO4 B12585417 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid CAS No. 574002-49-6](/img/structure/B12585417.png)
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with a complex structure that includes an acryloyloxy group, a phenyl ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base to form the acryloyloxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific functional groups introduced .
Applications De Recherche Scientifique
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as liquid crystalline polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its reactivity towards various nucleophiles and electrophiles. The acryloyloxy group can undergo polymerization reactions, while the cyano group can participate in nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phenyl ring and the conjugated system within the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(4-hydroxyphenyl)acrylic acid
Uniqueness
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is unique due to its combination of an acryloyloxy group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows for the synthesis of complex molecules and materials with tailored properties .
Propriétés
Numéro CAS |
574002-49-6 |
|---|---|
Formule moléculaire |
C13H9NO4 |
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
2-cyano-3-(4-prop-2-enoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO4/c1-2-12(15)18-11-5-3-9(4-6-11)7-10(8-14)13(16)17/h2-7H,1H2,(H,16,17) |
Clé InChI |
XTPZKGGQHNQVOB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


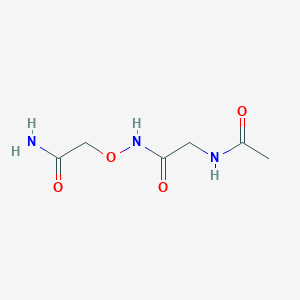
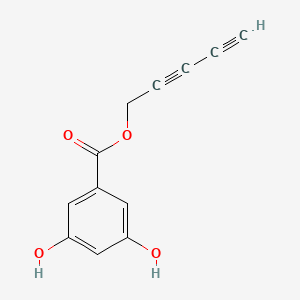
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
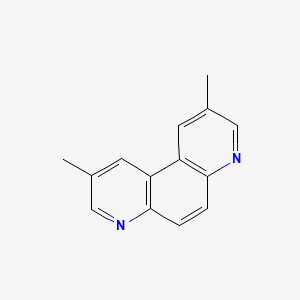
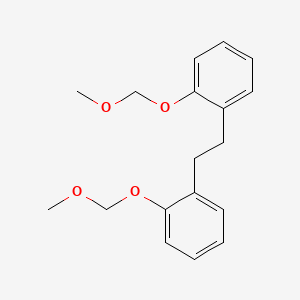

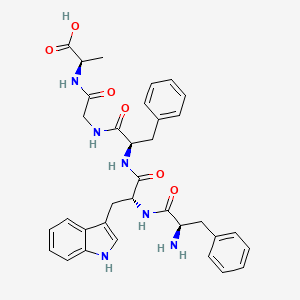

![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)

![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
